molecular formula C11H5F6NO B6355417 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole CAS No. 2364584-77-8

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole

Cat. No.: B6355417
CAS No.: 2364584-77-8
M. Wt: 281.15 g/mol
InChI Key: HMUBFNHKBYSSDC-UHFFFAOYSA-N
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Description

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole (CAS 2364584-77-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science research. With a molecular formula of C11H5F6NO and 98% purity , it serves as a crucial synthon for developing novel compounds. The oxazole ring is a privileged structure in drug discovery, present in molecules with a wide range of biological activities . The presence of two strong electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, making it particularly valuable for creating compounds with tailored electronic characteristics. This compound is primarily used in pharmaceutical research as a core scaffold. Oxazole derivatives are extensively investigated for their potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, its specific structural features make it an excellent candidate for applications in materials science, particularly in the development of organic compounds with non-linear optical (NLO) properties . Researchers utilize it to construct more complex molecular architectures, such as donor-π-acceptor systems, which are fundamental in the design of advanced organic materials for optoelectronics . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)7-1-6(9-4-18-5-19-9)2-8(3-7)11(15,16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUBFNHKBYSSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The preparation of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole begins with the synthesis of its precursor, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one (C₁₀H₅BrF₆O). This intermediate is synthesized via bromination of 3,5-bis(trifluoromethyl)acetophenone using bromine in acetic acid. The reaction proceeds at room temperature for 5 hours, yielding a light yellow solid after recrystallization (62% yield) .

Reaction Conditions for Precursor Synthesis

ParameterValue
Reactant3,5-Bis(trifluoromethyl)acetophenone
Bromination AgentBromine (1.95 mmol)
SolventAcetic acid
Reaction Time5 hours
TemperatureRoom temperature
Yield62%

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the acetophenone derivative, facilitating efficient bromination .

Conventional Cyclization Method

The oxazole ring is traditionally formed via cyclization of the bromoethanone precursor with formamide or substituted amides. In a representative procedure, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one is refluxed with formamide in ethanol, leading to the elimination of hydrogen bromide and the formation of the oxazole nucleus.

Key Steps in Conventional Synthesis

  • Cyclization : The bromoethanone reacts with formamide at 80–100°C for 8–12 hours.

  • Work-Up : The mixture is poured into sodium acetate solution to precipitate the crude product.

  • Purification : Recrystallization from ethanol yields pure 5-(3,5-bis(trifluoromethyl)phenyl)oxazole (75–85% yield) .

Limitations : Prolonged reaction times and moderate yields necessitate optimization.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances the efficiency of oxazole formation. In this method, the bromoethanone precursor and formamide are subjected to microwave radiation (300 W) for 10 minutes, achieving near-quantitative yields (86–98%) .

Advantages of Microwave Synthesis

  • Reduced Reaction Time : 10 minutes vs. 8–12 hours in conventional methods.

  • Higher Yields : 98% vs. 85% under optimal conditions.

  • Energy Efficiency : Direct dielectric heating minimizes side reactions.

Typical Microwave Protocol

ParameterValue
ReactantBromoethanone precursor (0.5 mmol)
SolventEthanol
Microwave Power300 W
Irradiation Time10 minutes
Yield86–98%

This method is particularly advantageous for scaling up production while maintaining cost-effectiveness .

Purification and Characterization

Crude 5-(3,5-bis(trifluoromethyl)phenyl)oxazole is purified via recrystallization from ethanol or ethyl acetate. Analytical characterization includes:

  • FT-IR Spectroscopy : Peaks at 1614 cm⁻¹ (C=N stretch) and 1217 cm⁻¹ (C-F stretch) .

  • ¹H NMR : Signals at δ 8.08–8.34 ppm (aromatic protons) and δ 7.68 ppm (oxazole proton) .

  • ¹³C NMR : Resonances at 165.01 ppm (C=N) and 135.67 ppm (CF₃-substituted carbons) .

Comparative Analysis of Synthesis Methods

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours10 minutes
Yield75–85%86–98%
Energy InputHighLow
ScalabilityModerateHigh

Microwave-assisted synthesis emerges as the superior method due to its rapidity and high efficiency .

Mechanistic Insights

The formation of the oxazole ring proceeds via a nucleophilic substitution mechanism. The bromine atom in the bromoethanone intermediate is displaced by the nitrogen of formamide, followed by cyclodehydration to form the heterocyclic ring. The electron-withdrawing trifluoromethyl groups stabilize the transition state, accelerating the reaction .

Challenges and Optimization Strategies

  • Side Reactions : Over-bromination can occur if excess bromine is used. Solution: Strict stoichiometric control .

  • Solvent Selection : Polar solvents like ethanol improve reaction homogeneity.

  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may enhance cyclization but require post-reaction removal.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carbonyl or carboxyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The trifluoromethyl group in the compound enhances its pharmacological properties. Research has shown that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit significant antimicrobial activity against drug-resistant bacteria. For instance, studies have reported that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The structural modifications involving the trifluoromethyl group have been linked to improved interactions with bacterial targets, making these compounds promising candidates for new antimicrobial agents.

Case Study: Synthesis and Evaluation of Derivatives

A study synthesized various pyrazole derivatives based on the 3,5-bis(trifluoromethyl)phenyl moiety. These compounds were evaluated for their antibacterial efficacy. The results indicated that the introduction of hydrophobic substituents on the phenyl ring significantly enhanced antimicrobial potency, with some compounds showing remarkable activity against a range of bacterial strains .

Catalysis

Organocatalysis

The compound has been utilized in the development of organocatalysts, particularly in promoting organic transformations through hydrogen bonding interactions. The N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has emerged as a privileged motif in catalyst design. This compound facilitates various reactions by stabilizing transition states via double hydrogen bonding . Its application extends to asymmetric synthesis and other organic transformations where precise control over reaction conditions is crucial.

Case Study: Schreiner's Thiourea

Schreiner's thiourea derivative featuring the trifluoromethyl group has been extensively studied for its catalytic properties. It has demonstrated effectiveness in various reactions, including Michael additions and aldol reactions, highlighting the versatility of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole derivatives in catalysis .

Materials Science

Fluorescent Materials

The unique electronic properties of compounds containing the trifluoromethyl group make them suitable for applications in materials science, particularly in the development of fluorescent materials. The incorporation of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole into polymer matrices has been explored for creating materials with tunable optical properties . These materials can be used in sensors and display technologies due to their enhanced stability and fluorescence efficiency.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against MRSA with MIC values as low as 1 µg/mL
CatalysisOrganocatalysts for organic transformationsN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a key catalyst
Materials ScienceDevelopment of fluorescent materialsEnhances optical properties in polymer matrices

Mechanism of Action

The mechanism of action of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the 3,5-bis(trifluoromethyl)phenyl motif but differ in their heterocyclic cores:

Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole Oxazole None C₁₁H₅F₆NO* ~283 (calculated)
QB-2298 1,2,4-Oxadiazole 3-(Chloromethyl) C₁₀H₄ClF₆N₃O 347.60
QC-3817 1,2,4-Triazole 3-Thione C₁₀H₅F₆N₃S 313.22
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole Tetrazole None C₉H₄F₆N₄ 282.15

*Calculated based on structural analysis.

Key Observations:
  • Heterocycle Electronic Properties :

    • Oxazole and oxadiazole are electron-deficient, favoring interactions with electron-rich biological targets. Oxadiazoles (e.g., QB-2298) are more polarized due to additional nitrogen, enhancing reactivity .
    • Tetrazoles (e.g., ) exhibit high nitrogen content and acidity (pKa ~4–5), making them bioisosteres for carboxylic acids .
    • The triazole-thione (QC-3817) contains sulfur, enabling hydrogen bonding and metal coordination .
  • Substituent Effects :

    • The chloromethyl group in QB-2298 increases electrophilicity, favoring nucleophilic substitution reactions.
    • The trifluoromethyl groups in all compounds improve metabolic stability and membrane permeability.

Physical and Chemical Properties

Property 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole QB-2298 QC-3817 Tetrazole
Purity N/A 95% 95% N/A
Storage Conditions Sealed, dry (inferred) Not specified Not specified Sealed, dry, 2–8°C
Hazard Statements Not available Not provided Not provided H315, H319, H228
  • Stability :
    • Tetrazoles () are thermally stable but hygroscopic, requiring dry storage.
    • Oxadiazoles (QB-2298) may decompose under strong acidic/basic conditions due to the chloromethyl group .

Biological Activity

5-(3,5-Bis(trifluoromethyl)phenyl)oxazole is a compound of significant interest due to its diverse biological activities. This article presents a detailed exploration of its synthesis, biological properties, and therapeutic potential based on recent research findings.

The compound 5-(3,5-bis(trifluoromethyl)phenyl)oxazole belongs to a class of heterocyclic compounds known for their pharmacological properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. This article reviews the biological activities associated with this compound, particularly its antimicrobial and antiviral properties.

2. Synthesis

The synthesis of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced using various synthetic strategies that ensure high yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing oxazole derivatives.

3.1 Antimicrobial Activity

Research indicates that 5-(3,5-bis(trifluoromethyl)phenyl)oxazole exhibits potent antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Minimum Inhibitory Concentrations (MIC) of 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole

Bacterial StrainMIC (µg/mL)
S. aureus0.5
E. faecalis1
Pseudomonas aeruginosa>32

The compound demonstrated a minimum biofilm eradication concentration (MBEC) as low as 1 µg/mL against biofilms formed by S. aureus, indicating its potential for treating infections associated with biofilm formation .

3.2 Antiviral Activity

In addition to its antibacterial properties, 5-(3,5-bis(trifluoromethyl)phenyl)oxazole has shown promising antiviral activity against viruses such as the hepatitis C virus (HCV). Studies have reported significant inhibition of viral replication at low concentrations .

Table 2: Antiviral Efficacy Against HCV

CompoundIC50 (µM)
5-(3,5-Bis(trifluoromethyl)phenyl)oxazole0.25

This suggests that the compound may serve as a lead structure for developing antiviral therapeutics.

4. Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Case Study 1 : A study conducted by Shamsuzzaman et al. synthesized various oxazole derivatives and evaluated their antimicrobial activity using disk diffusion methods. Among them, compounds similar to 5-(3,5-bis(trifluoromethyl)phenyl)oxazole showed significant inhibition zones against S. aureus and E. coli .
  • Case Study 2 : Research involving the synthesis of oxazoles linked to pyrazole moieties demonstrated enhanced antibacterial activity compared to traditional antibiotics like ampicillin and ciprofloxacin .

5. Conclusion

The biological activity of 5-(3,5-bis(trifluoromethyl)phenyl)oxazole underscores its potential as a therapeutic agent in combating bacterial infections and viral diseases. Its synthesis has been optimized to yield compounds with significant antimicrobial and antiviral properties, paving the way for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole derivatives?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization of pre-functionalized precursors. For example, derivatives with pyrazole or triazole moieties are synthesized via multi-step protocols:

  • Step 1 : Reacting trifluoromethyl-substituted aryl halides with heterocyclic intermediates (e.g., oxazole precursors) under reflux in anhydrous solvents like THF/Et3_3N (1:1) .
  • Step 2 : Purification via silica gel chromatography or recrystallization (ethanol/water mixtures) to isolate products .
  • Key Conditions : Use of catalysts like bis(triphenylphosphine)palladium dichloride and copper iodide, with reaction times up to 48 hours .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. For example, splitting patterns (e.g., doublets at δ 7.58 ppm for aromatic protons) verify substitution .
  • Mass Spectrometry : High-resolution ESI-FTMS provides exact mass confirmation (e.g., calculated [M+H]+^+ = 302.1756; observed = 302.1757) .
  • IR Spectroscopy : Detects functional groups like carbonyls (C=O stretches near 1730 cm1^{-1}) .

Q. What are the critical considerations for handling and storing 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole to maintain stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (argon) at −20°C to prevent hydrolysis or oxidation .
  • Purity Control : Use >95% purity (HPLC-grade) to avoid side reactions; verify purity via HPLC or 1^1H NMR integration .
  • Hygroscopicity : Avoid exposure to moisture by using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the oxazole ring influence the biological activity of derivatives?

  • Methodological Answer :

  • Trifluoromethyl Effects : The 3,5-bis(trifluoromethyl)phenyl group enhances lipophilicity, improving membrane permeability and target binding. For example, analogs with this group show increased growth inhibition in microbial assays .
  • Substituent Optimization : Replace the oxazole ring with triazole or isoxazole to modulate electronic effects. Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring exhibit enhanced bioactivity .
  • SAR Studies : Test modified analogs in enzyme inhibition assays (e.g., membrane-bound pyrophosphatases) and compare IC50_{50} values to establish structure-activity trends .

Q. What strategies can resolve contradictions in reported biological activity data for analogs?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., E. coli ATCC 25922) and control compounds to minimize variability .
  • Purity Validation : Re-synthesize disputed compounds and confirm purity via LC-MS and elemental analysis .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles from X-ray structures) to confirm conformational stability .

Q. How can reaction conditions be optimized to improve yields of 5-(3,5-Bis(trifluoromethyl)phenyl)oxazole derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) to reduce side products in cross-coupling reactions .
  • Solvent Effects : Compare DMSO (polar aprotic) vs. DMF for cyclization efficiency; DMSO improves yields by 15–20% .
  • Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 85–90% completion) .

Key Research Findings

  • The 3,5-bis(trifluoromethyl)phenyl group significantly enhances bioactivity by increasing lipophilicity and metabolic stability .
  • Palladium-mediated cross-coupling remains the most reliable method for synthesizing aryl-heterocycle hybrids, with yields >65% under optimized conditions .
  • Discrepancies in biological data often arise from impurities in commercial sources; in-house synthesis with >95% purity is recommended .

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